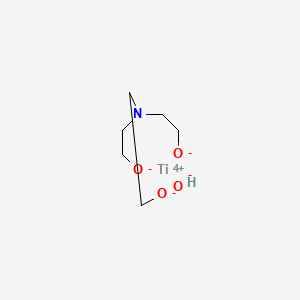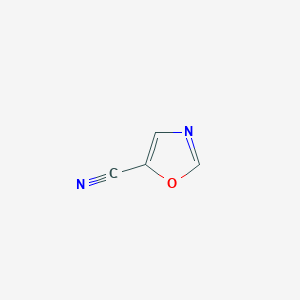
6-Methylpyridine-3,4-diamine
Vue d'ensemble
Description
6-Methylpyridine-3,4-diamine is a chemical compound with the molecular formula C6H9N3 . It has a molecular weight of 123.16 . The compound is a powder in its physical form . The IUPAC name for this compound is 6-methyl-3,4-pyridinediamine .
Molecular Structure Analysis
The molecular structure of 6-Methylpyridine-3,4-diamine consists of a total of 18 bonds; 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 2 primary amines (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
6-Methylpyridine-3,4-diamine is a powder that should be stored at a temperature of 4°C . The compound is shipped at normal temperature .Applications De Recherche Scientifique
Crystal Structure Analysis
- 6-Methylpyridine derivatives have been used in crystal structure analysis to explore molecular configurations and intermolecular interactions. For example, a study on the crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine highlighted the planarity of the methylpyridine moiety and its interactions within the crystal (Stöger et al., 2014).
Organometallic Chemistry
- In organometallic chemistry, 6-Methylpyridine derivatives have been employed in synthesizing various metal complexes. One study synthesized zirconium and hafnium complexes using a diamine derivative, demonstrating their potential in this field (Tonzetich et al., 2005).
Molecular Interaction Studies
- These compounds have been utilized in studying molecular interactions and hydrogen bonding patterns. For instance, research on receptors based on 2,2':6',2"-terpyridine fragments containing peripheral amino groups provided insights into the interactions with protons and various anions (Padilla-Tosta et al., 1999).
Spectroscopic Properties
- The spectroscopic properties of 6-Methylpyridine derivatives have been a subject of research, providing valuable information for their application in various scientific fields. One study focused on the crystal structure and spectroscopic properties of novel anyles of 4-benzolylpyridine (Kolev et al., 2009).
Supramolecular Chemistry
- These compounds have been employed in the synthesis of supramolecular and lamellar hybrid sulfates, as shown in a study using 4-aminopyridine for the synthesis of a series of metal–organic sulfate salts (Hfidhi et al., 2021).
Photovoltaic and Catalytic Applications
- Terpyridines derived from 6-Methylpyridine have been used in photovoltaics and as catalysts in biochemical and organic transformations. A review article summarized theapplications of terpyridines in these areas, underscoring their role in various fields including materials science and organometallic catalysis (Winter et al., 2011).
Marine-Derived Fungal Research
- Research in marine microbiology has also utilized 6-Methylpyridinone derivatives. A study focusing on the marine-derived fungus Leptosphaerulina sp. led to the discovery of new 6-Methylpyridinone derivatives, highlighting the compound's potential in natural product chemistry (Chen et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
6-methylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-2-5(7)6(8)3-9-4/h2-3H,8H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCOZWIGCBYCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601042 | |
| Record name | 6-Methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyridine-3,4-diamine | |
CAS RN |
861199-62-4 | |
| Record name | 6-Methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B1592130.png)


![1-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1592136.png)




